N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula C10H13BrF3NO2 and a molecular weight of 316.12 g/mol . This compound is characterized by the presence of a bromoacetyl group, a cyclohexyl ring, and a trifluoroacetamide moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide typically involves the reaction of cyclohexylamine with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C).
Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted cyclohexyl derivatives.
Reduction: Cyclohexyl alcohol derivatives.
Hydrolysis: Cyclohexyl carboxylic acids.
Scientific Research Applications
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacological agent in drug discovery.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoroacetamide moiety may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chloroacetyl)cyclohexyl]-2,2,2-trifluoroacetamide
- N-[1-(2-iodoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide
- N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-difluoroacetamide
Uniqueness
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrF3NO2/c11-6-7(16)9(4-2-1-3-5-9)15-8(17)10(12,13)14/h1-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPXISFIKDSMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)CBr)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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